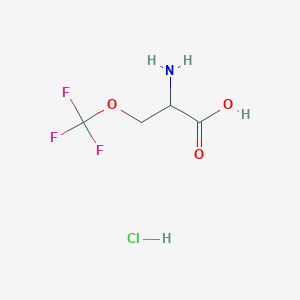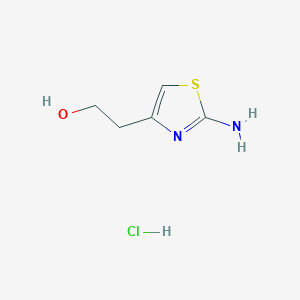![molecular formula C10H15BrClNO B1379775 [3-(2-Bromphenoxy)propyl]methylamin-Hydrochlorid CAS No. 1609402-76-7](/img/structure/B1379775.png)
[3-(2-Bromphenoxy)propyl]methylamin-Hydrochlorid
Übersicht
Beschreibung
[3-(2-Bromophenoxy)propyl]methylamine hydrochloride is a chemical compound with the molecular formula C10H14BrNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further linked to a methylamine group. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study.
Wissenschaftliche Forschungsanwendungen
[3-(2-Bromophenoxy)propyl]methylamine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Bromophenoxy)propyl]methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and 3-chloropropylamine.
Formation of Intermediate: The 2-bromophenol is reacted with 3-chloropropylamine under controlled conditions to form an intermediate compound, 3-(2-bromophenoxy)propylamine.
Methylation: The intermediate is then subjected to methylation using a suitable methylating agent, such as methyl iodide, to introduce the methyl group, resulting in [3-(2-Bromophenoxy)propyl]methylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, yielding [3-(2-Bromophenoxy)propyl]methylamine hydrochloride.
Industrial Production Methods
Industrial production of [3-(2-Bromophenoxy)propyl]methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Bromophenoxy)propyl]methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield reduced forms, such as amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized products such as phenols or quinones.
Reduction Reactions: Reduced products like primary or secondary amines.
Wirkmechanismus
The mechanism of action of [3-(2-Bromophenoxy)propyl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(2-Chlorophenoxy)propyl]methylamine hydrochloride
- [3-(2-Fluorophenoxy)propyl]methylamine hydrochloride
- [3-(2-Iodophenoxy)propyl]methylamine hydrochloride
Uniqueness
[3-(2-Bromophenoxy)propyl]methylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Eigenschaften
IUPAC Name |
3-(2-bromophenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12-7-4-8-13-10-6-3-2-5-9(10)11;/h2-3,5-6,12H,4,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOVKZXPSBDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)
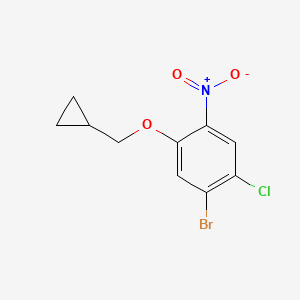
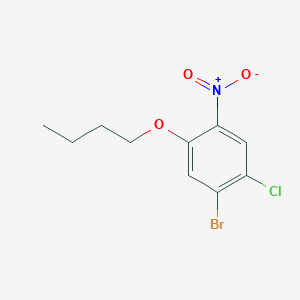
![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)
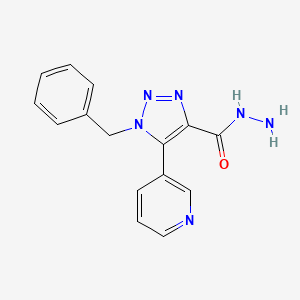
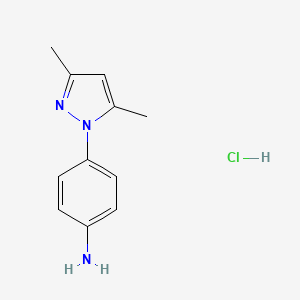
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
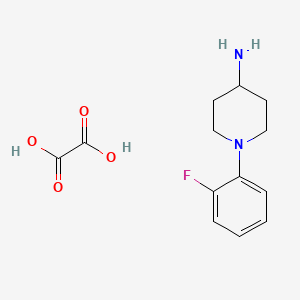
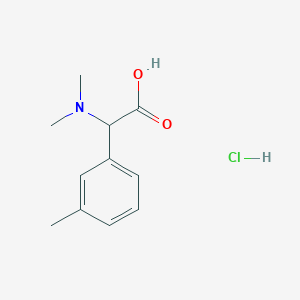
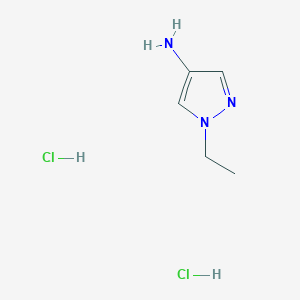
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)
